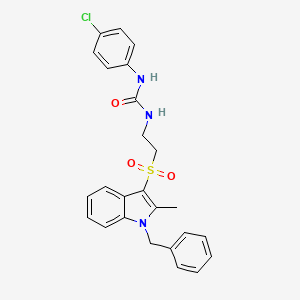

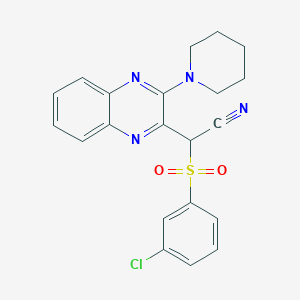

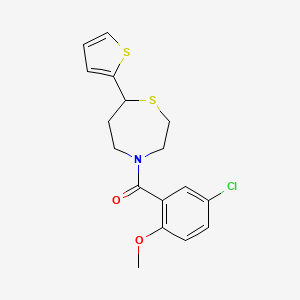

3-(4-氯苯基)-2-吗啉喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(4-Chlorophenyl)-2-morpholinoquinoline” likely belongs to the class of organic compounds known as quinolines and derivatives . Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .

Synthesis Analysis

While specific synthesis methods for “3-(4-Chlorophenyl)-2-morpholinoquinoline” are not available, similar compounds are often synthesized and characterized by spectroscopic and XRD methods .Molecular Structure Analysis

The molecular structure of similar compounds often exhibits intermolecular interactions such as C–H⋯N and π⋯π interactions . The structural and electronic properties of the molecule are often investigated by density functional theory (DFT) methods .Chemical Reactions Analysis

The chemical reactivity of a compound can be predicted by its Molecular Electrostatic Potential (MEP). The MEP shows the chemical reactive regions around the nitrogen and hydrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For example, the compound’s crystalline structure can be determined by X-ray diffraction . The compound’s density, melting point, and boiling point can also be determined .科学研究应用

药用化学应用

包括具有 3-(4-氯苯基)-2-吗啉代喹啉结构的化合物在内的新型喹唑啉酮衍生物的合成与评价已显示出针对癌细胞系的抗炎、镇痛和细胞毒活性。这些化合物通过复杂的化学反应合成,并对其生物活性进行评价,突出了它们在开发新治疗剂中的潜力 (Farag 等人,2012),(Mphahlele 等人,2017)。

光电和电荷传输特性

对氢喹啉衍生物(包括结构上与 3-(4-氯苯基)-2-吗啉代喹啉相关的衍生物)的研究提供了对其结构、电子、光学和电荷传输特性的见解。由于其有利的空穴传输趋势和显着的光吸收特性,这些化合物显示出作为多功能材料在光电器件中应用的潜力 (Irfan 等人,2020)。

晶体结构分析

已阐明了代森锰锌的晶体结构,代森锰锌是一种杀菌剂,其核心结构类似于 3-(4-氯苯基)-2-吗啉代喹啉。该分析为理解分子构象、氢键和有助于化合物稳定性和反应性的弱相互作用提供了基础,这对于设计更有效的杀菌剂和相关化合物至关重要 (Kang 等人,2015)。

未来方向

Future research could focus on exploring the potential biological activities of “3-(4-Chlorophenyl)-2-morpholinoquinoline”. For instance, quinoxaline derivatives have been found to display diverse biological activities such as antimicrobial, anticonvulsant, analgesic activities, anti-inflammatory, antiobese, antiviral, and kinase inhibition . These compounds could be further investigated for their potential therapeutic applications.

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have shown diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These effects are likely due to the compound’s interaction with its targets, leading to changes in the cellular environment.

Biochemical Pathways

A selenium-containing compound with a similar structure has been reported to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress . This suggests that the compound may affect pathways related to oxidative stress and inflammation.

Pharmacokinetics

A compound with a similar structure, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been reported to protect dopaminergic neurons from h2o2-induced stress by lowering reactive oxygen species (ros) levels and boosting the glutathione system . In silico pharmacokinetics analysis predicted that CMI might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

A compound with a similar structure, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been reported to protect dopaminergic neurons from h2o2-induced stress by lowering ros levels and boosting the glutathione system .

属性

IUPAC Name |

4-[3-(4-chlorophenyl)quinolin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O/c20-16-7-5-14(6-8-16)17-13-15-3-1-2-4-18(15)21-19(17)22-9-11-23-12-10-22/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJDOVILLUVRPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

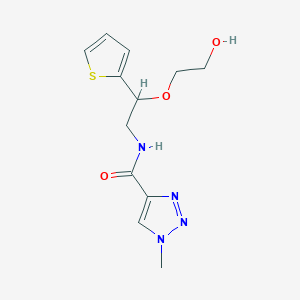

![[2-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-formylbenzoate](/img/structure/B2773490.png)

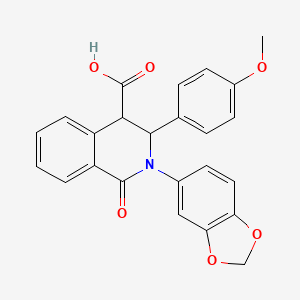

![Benzo[d]thiazol-6-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2773496.png)

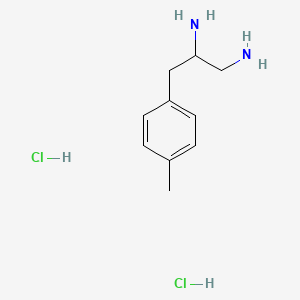

![N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2773502.png)